1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Overview
Description
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a chemical compound with the molecular formula C9H15BF6N2 . It is a liquid at 20 degrees Celsius and is colorless to yellow to orange in appearance . It is often used in various chemical reactions due to its unique properties .
Molecular Structure Analysis
The molecular weight of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is 276.03 g/mol . The compound consists of a 1-butyl-3-methylimidazolium cation and a trifluoro(trifluoromethyl)borate anion . The exact mass and monoisotopic mass of the compound are both 276.1232476 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate are not available, it’s known that similar ionic liquids are used as solvents for the extraction of sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons . They are also used in the preparation of ion-conductive polymeric membranes .
Physical And Chemical Properties Analysis
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a liquid at 20 degrees Celsius . It has a molecular weight of 276.03 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 3 .
Scientific Research Applications
Electrolytes in Energy Storage Systems
This compound is used as an electrolyte in various energy storage devices. Its ionic nature and stability make it suitable for use in lithium-ion batteries and double-layer capacitors . These applications benefit from the compound’s ability to facilitate ion transport, which is crucial for the efficiency of energy storage systems.
Catalysis
In the field of catalysis, 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate serves as a solvent that can enhance reaction rates and selectivity . Its use in catalytic processes is attributed to its ability to dissolve a wide range of reactants and its thermal stability, which allows for reactions at elevated temperatures.
Nanotechnology
This compound finds applications in nanotechnology, particularly in the synthesis of nanostructures like TiO2-based mesocrystals . Its role as a reaction medium facilitates the growth of these nanostructures, which have potential uses in photocatalysis and as components in nanodevices.
Pharmaceutical Industry
While direct applications in pharmaceuticals are not extensively documented for this specific compound, related ionic liquids are explored as solvents and catalysts in drug synthesis and as potential drug delivery systems due to their low volatility and tunable properties .
Environmental Science
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is researched for its potential in environmentally friendly reactions. It’s being studied as a medium for reactions that could lead to less hazardous waste and more sustainable processes .
Material Science
In material science, this compound is utilized for its solvent properties, aiding in the creation of polymers and composites. Its ionic liquid form is particularly useful in the synthesis of ion-conductive polymeric membranes .
Safety and Hazards
Future Directions
Ionic liquids like 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate have potential applications in various fields. For instance, they can be used in the fabrication of lithium-ion batteries . They can also act as a promoter for the room temperature glycosylation of both thiophenyl and trichloroacetimidate glycoside donors .
properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CBF6/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVLMHYOBXNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.CCCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659840 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |
CAS RN |
741677-68-9 | |
Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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